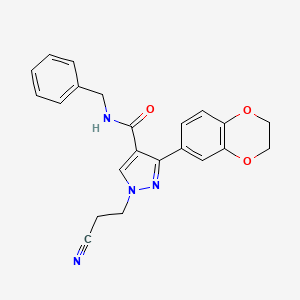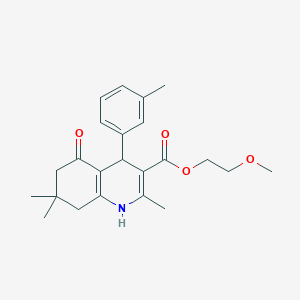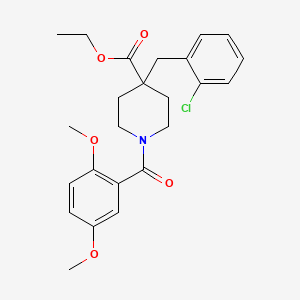
N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide, also known as TTA-500, is a chemical compound that has been widely used in scientific research due to its unique properties. TTA-500 is a selective and potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), which plays an important role in regulating lipid metabolism and inflammation.
Mécanisme D'action
The mechanism of action of N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide involves binding to the ligand-binding domain of PPARα, leading to a conformational change that enables the receptor to interact with coactivator proteins and initiate transcription of target genes. This results in increased fatty acid oxidation, decreased triglyceride synthesis, and reduced inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in animal models and cell cultures. These include increased fatty acid oxidation, decreased triglyceride synthesis, improved insulin sensitivity, reduced inflammation, and protection against liver damage. This compound has also been shown to improve mitochondrial function and increase energy expenditure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide in lab experiments is its selectivity and potency for PPARα. This allows for specific activation of PPARα without affecting other nuclear receptors. However, this compound has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in some experiments. In addition, this compound is not soluble in water and requires the use of organic solvents for administration, which may complicate experimental design.
Orientations Futures
There are several future directions for research on N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide. One area of interest is its potential therapeutic applications in metabolic disorders such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, suggesting potential applications in this area. Another future direction is the development of more potent and selective PPARα agonists based on the structure of this compound, which may have improved pharmacological properties and therapeutic potential.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties as a selective and potent agonist of PPARα. This compound has a variety of biochemical and physiological effects, including increased fatty acid oxidation, decreased triglyceride synthesis, improved insulin sensitivity, reduced inflammation, and protection against liver damage. While this compound has some limitations in lab experiments, it remains a valuable tool for investigating the role of PPARα in various biological processes.
Méthodes De Synthèse
The synthesis of N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide involves several steps, starting from the reaction of 3-iodoaniline with 2,4,5-trimethylphenol to form 3-iodo-2,4,5-trimethoxyaniline. This intermediate is then reacted with chloroacetyl chloride to form N-(3-iodophenyl)-2-(2,4,5-trimethoxyphenyl)acetamide, which is subsequently hydrolyzed to this compound. The overall yield of this synthesis method is around 10%.
Applications De Recherche Scientifique
N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been widely used in scientific research to investigate the role of PPARα in various biological processes. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. This compound has been shown to activate PPARα in a selective and potent manner, leading to a variety of physiological effects.
Propriétés
IUPAC Name |
N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO2/c1-11-7-13(3)16(8-12(11)2)21-10-17(20)19-15-6-4-5-14(18)9-15/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKATXFTQWDGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OCC(=O)NC2=CC(=CC=C2)I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-ethylphenyl)-2-oxoethyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B4892986.png)

![ethyl 6'-amino-5'-cyano-2'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4893005.png)

![[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)(phenyl)methyl]malononitrile](/img/structure/B4893010.png)
![N-{3-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B4893012.png)
methanone](/img/structure/B4893014.png)
![N'-{2-[(4-chlorophenyl)thio]acetyl}nicotinohydrazide](/img/structure/B4893025.png)
![2-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B4893035.png)
![N-(2,4-dichlorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4893047.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2-methylphenyl)benzamide](/img/structure/B4893056.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(3-acetylphenyl)acetamide]](/img/structure/B4893072.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4893080.png)